molecular formula C14H15F3N4O B5706403 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No. B5706403
M. Wt: 312.29 g/mol
InChI Key: JIANTQXZJMHYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as ETPU, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.

Mechanism of Action

The mechanism of action of ETPU is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are essential for the synthesis of DNA.
Biochemical and physiological effects:
ETPU has been shown to have a range of biochemical and physiological effects. In cancer cells, ETPU has been shown to induce cell cycle arrest and apoptosis. In fungal cells, ETPU has been shown to inhibit the growth of the cell wall. In viral cells, ETPU has been shown to inhibit the replication of the virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using ETPU in lab experiments is its high potency. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of ETPU. One direction is to further explore its potential applications in medicinal chemistry, particularly in the development of anticancer and antiviral drugs. Another direction is to study its potential applications in agriculture, particularly in the development of herbicides that are more effective and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of ETPU and its biochemical and physiological effects.

Synthesis Methods

ETPU can be synthesized using a two-step process. In the first step, 3-(trifluoromethyl)aniline is reacted with ethyl 3-oxobutanoate to form 3-(trifluoromethyl)phenyl-3-oxobutanoate. In the second step, this intermediate is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 3-hydroxypyrazole to form ETPU.

Scientific Research Applications

ETPU has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, ETPU has been shown to have anticancer, antifungal, and antiviral properties. In biochemistry, ETPU has been used as a tool to study protein-ligand interactions. In agriculture, ETPU has been used as a herbicide to control weeds.

properties

IUPAC Name

1-[(1-ethylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O/c1-2-21-7-6-12(20-21)9-18-13(22)19-11-5-3-4-10(8-11)14(15,16)17/h3-8H,2,9H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIANTQXZJMHYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea

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